molecular formula C17H16ClN3O4S B2590693 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole CAS No. 2034576-84-4

3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole

Cat. No.: B2590693
CAS No.: 2034576-84-4
M. Wt: 393.84
InChI Key: VRMCXJKXJWXOOG-UHFFFAOYSA-N
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Description

3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is a complex organic compound known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole generally involves a multi-step process:

  • Step 1: Preparation of 3-Chloropyridin-4-yl derivative.

  • Step 2: Formation of the pyrrolidin-1-yl sulfonyl intermediate.

  • Step 3: Final coupling with benzo[d]isoxazole moiety.

Each step requires specific reagents, catalysts, and reaction conditions, such as controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts like palladium on carbon.

Industrial Production Methods

Scaling up the synthesis for industrial production involves optimizing reaction conditions to maximize yield and minimize by-products. Techniques like continuous flow chemistry can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, forming oxides that can alter its chemical and physical properties.

  • Reduction: Reduction processes can modify its functional groups, impacting its reactivity and application.

  • Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents like thionyl chloride, nucleophiles like sodium azide.

Major Products Formed

The major products depend on the specific reactions and reagents used. Oxidation may yield sulfoxides or sulfones, reduction can result in amines or alcohols, and substitution reactions can generate a variety of functionalized derivatives.

Scientific Research Applications

3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole is utilized in various fields:

  • Chemistry: As a building block for synthesizing more complex molecules.

  • Biology: For studying enzyme inhibition and protein interactions.

  • Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

  • Industry: Used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or modulate the activity of these targets, leading to a cascade of biochemical effects. Pathways involved may include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Compared to similar compounds, 3-(((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)methyl)benzo[d]isoxazole stands out due to its unique structural features and versatile applications. Similar compounds include:

  • 3-(4-Chloropyridin-3-yl)methylbenzo[d]isoxazole

  • 3-((4-Chloropyridin-3-yl)oxy)pyrrolidine

  • Sulfonylmethyl derivatives of benzo[d]isoxazole

These analogs share some structural similarities but differ in their specific functional groups and resulting properties, making this compound particularly distinctive.

There you have it—a deep dive into the world of this compound! Got any more compounds you're curious about?

Properties

IUPAC Name

3-[[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylmethyl]-1,2-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S/c18-14-9-19-7-5-17(14)24-12-6-8-21(10-12)26(22,23)11-15-13-3-1-2-4-16(13)25-20-15/h1-5,7,9,12H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRMCXJKXJWXOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)CC3=NOC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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